1-Phenyl-4-hexyn-3-one 1-Phenyl-4-hexyn-3-one
Brand Name: Vulcanchem
CAS No.: 122124-41-8
VCID: VC20809883
InChI: InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3
SMILES: CC#CC(=O)CCC1=CC=CC=C1
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

1-Phenyl-4-hexyn-3-one

CAS No.: 122124-41-8

Cat. No.: VC20809883

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4-hexyn-3-one - 122124-41-8

Specification

CAS No. 122124-41-8
Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 1-phenylhex-4-yn-3-one
Standard InChI InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3
Standard InChI Key XRHXLHINNLXPNU-UHFFFAOYSA-N
SMILES CC#CC(=O)CCC1=CC=CC=C1
Canonical SMILES CC#CC(=O)CCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

1-Phenyl-4-hexyn-3-one features a unique structural arrangement comprising a phenyl group connected to a carbon chain containing both a ketone function and an alkyne bond. Its molecular formula is C₁₂H₁₂O with a molecular weight of 172.22 g/mol.

Physical and Chemical Identifiers

The compound is characterized by the following identifiers:

PropertyValue
IUPAC Name1-phenylhex-4-yn-3-one
CAS Registry Number122124-41-8
Molecular FormulaC₁₂H₁₂O
Molecular Weight172.22 g/mol
InChIInChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3
InChI KeyXRHXLHINNLXPNU-UHFFFAOYSA-N
Canonical SMILESCC#CC(=O)CCC1=CC=CC=C1

The structure consists of a phenyl group attached to a propyl chain, which connects to a ketone functional group at position 3. The ketone is further attached to an alkyne unit terminating with a methyl group.

Synthesis Methods

Several synthetic routes have been developed for producing 1-Phenyl-4-hexyn-3-one, each with specific advantages depending on the laboratory conditions and scale requirements.

Laboratory Synthesis

The most common laboratory method involves the oxidation of 1-phenyl-4-hexyn-3-ol using appropriate oxidizing agents. A widely reported approach utilizes pyridinium chlorochromate in dichloromethane, yielding approximately 74% of the desired product under room temperature conditions.

Synthetic Pathways

Alternative synthesis routes involve:

Synthesis MethodYieldReaction Conditions
Oxidation with pyridinium chlorochromate74%Dichloromethane, room temperature
Hydration with PtCl₄Variable108°C, CO pressure

The hydration of alkynes using platinum(IV) chloride (PtCl₄) in the presence of carbon monoxide provides an alternative pathway, though yields can vary depending on specific reaction parameters.

Chemical Reactions

1-Phenyl-4-hexyn-3-one demonstrates rich chemical reactivity due to its multiple functional groups.

Types of Reactions

The compound participates in several key reaction types:

Oxidation Reactions

When treated with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the compound undergoes oxidation to form various carboxylic acid derivatives.

Reduction Reactions

Reducing agents including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) convert the ketone group to an alcohol, yielding 1-phenyl-4-hexyn-3-ol.

Nucleophilic Additions

The carbonyl group serves as an electrophilic center, readily undergoing nucleophilic attack by amines or hydrazines to form imines or hydrazones, respectively.

Reagents and Conditions

The following table summarizes common reagents and their associated reaction conditions:

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationKMnO₄, CrO₃Aqueous solution or acetic acidCarboxylic acids
ReductionNaBH₄, LiAlH₄Methanol or ether1-Phenyl-4-hexyn-3-ol
Nucleophilic AdditionAmines, hydrazinesAcid catalystImines, hydrazones

Scientific Research Applications

1-Phenyl-4-hexyn-3-one has demonstrated utility across multiple scientific disciplines, with particular significance in medicinal chemistry and organic synthesis.

Medicinal Chemistry

The compound has shown promising results in cancer research, with studies indicating potential anticancer properties. Its mechanism appears to involve inducing apoptosis in cancer cells through activation of the p53 pathway, a crucial regulator of cell cycle and tumor suppression.

Cancer Cell Studies

In vitro research has demonstrated cytotoxic effects against several cancer cell lines:

Cancer Cell LineIC₅₀ Value (μM)Primary Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction via ROS accumulation
HeLa (Cervical Cancer)20p53 activation leading to cell cycle arrest
A549 (Lung Cancer)18Modulation of mitochondrial membrane potential

These findings suggest selective cytotoxicity against cancer cells while potentially showing lower toxicity toward normal cells.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis pathways. Its functional groups provide versatile reaction sites for creating more complex molecular structures needed in pharmaceutical development and materials science.

Material Science

In materials research, 1-Phenyl-4-hexyn-3-one has applications in polymer chemistry where it serves as a building block for specialized materials. Derivatives of this compound contribute to the development of polymers with enhanced properties such as improved thermal stability and mechanical strength.

Biochemical Research

The compound has proven useful in proteomics investigations, particularly as a biochemical probe for studying protein structures and functions. This application enables researchers to examine complex biological systems and protein interactions at the molecular level.

Biological Activity

The biological properties of 1-Phenyl-4-hexyn-3-one have attracted significant scientific interest, particularly for potential therapeutic applications.

Cellular Effects

Research indicates that the compound influences cellular processes by interacting with specific enzymes and proteins. These interactions affect cell signaling pathways and gene expression profiles, particularly those involved in oxidative stress responses and cellular energy metabolism.

Apoptosis Induction

One of the most significant biological activities of 1-Phenyl-4-hexyn-3-one is its ability to induce programmed cell death (apoptosis) in cancer cells. The compound appears to increase reactive oxygen species (ROS) levels, potentially leading to mitochondrial dysfunction that triggers apoptotic cascades.

In Vivo Studies

Animal model investigations have provided further evidence supporting potential therapeutic applications. In mouse models of breast cancer, tumor growth inhibition has been observed following treatment with this compound, suggesting possible anticancer efficacy.

Comparison with Similar Compounds

Understanding the relationship between 1-Phenyl-4-hexyn-3-one and structurally related compounds provides valuable context for its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 1-Phenyl-4-hexyn-3-one:

CompoundKey Structural DifferenceComparative Properties
1-Phenyl-4-pentyn-3-oneShorter carbon chainSimilar reactivity with faster reaction kinetics
1-Phenyl-4-butyn-3-oneEven shorter carbon chainEnhanced electrophilicity at carbonyl carbon
1-Phenyl-4-heptyn-3-oneLonger carbon chainIncreased lipophilicity, different solubility profile
1-Phenyl-1-hexyn-3-oneTriple bond at position 1 instead of 4Different electronic distribution and reactivity pattern

Each of these structural variations influences the physical, chemical, and biological properties of the compounds.

Current Research Directions

Scientific interest in 1-Phenyl-4-hexyn-3-one continues to expand across multiple disciplines, with several promising research directions emerging in recent years.

Medicinal Chemistry Research

Current medicinal chemistry investigations are exploring the potential of this compound and its derivatives as lead structures for developing novel anticancer agents. The focus is on optimizing the compound's selective cytotoxicity while minimizing potential side effects.

Synthetic Applications

In synthetic organic chemistry, researchers are developing new methodologies utilizing 1-Phenyl-4-hexyn-3-one as a building block for complex molecules. These efforts aim to expand the compound's utility in creating functionally diverse chemical libraries.

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